N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl compounds, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its bioactive properties may be attributed to its ability to interact with cellular receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]para-toluidine
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Uniqueness
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride is unique due to its specific structural features and the presence of both pyrazole and phenylethanamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20ClN3 |
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Molecular Weight |
265.78 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-12-10-14(17(2)16-12)11-15-9-8-13-6-4-3-5-7-13;/h3-7,10,15H,8-9,11H2,1-2H3;1H |
InChI Key |
JCUDOIKLNPGDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCCC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
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